N-methyl-N-[1-(morpholine-4-carbonyl)piperidin-4-yl]pyridin-2-amine
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Overview
Description
N-methyl-N-[1-(morpholine-4-carbonyl)piperidin-4-yl]pyridin-2-amine is a complex organic compound that features a combination of morpholine, piperidine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(morpholine-4-carbonyl)piperidin-4-yl]pyridin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and morpholine intermediates, followed by their coupling with the pyridine moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(morpholine-4-carbonyl)piperidin-4-yl]pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-methyl-N-[1-(morpholine-4-carbonyl)piperidin-4-yl]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(morpholine-4-carbonyl)piperidin-4-yl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-methylmorpholine: A related compound with similar structural features but different functional groups.
Piperidine derivatives: Compounds with a piperidine ring that exhibit similar chemical properties.
Pyridine derivatives: Compounds with a pyridine ring that share some reactivity patterns.
Uniqueness
N-methyl-N-[1-(morpholine-4-carbonyl)piperidin-4-yl]pyridin-2-amine is unique due to its combination of morpholine, piperidine, and pyridine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C16H24N4O2 |
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Molecular Weight |
304.39 g/mol |
IUPAC Name |
[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H24N4O2/c1-18(15-4-2-3-7-17-15)14-5-8-19(9-6-14)16(21)20-10-12-22-13-11-20/h2-4,7,14H,5-6,8-13H2,1H3 |
InChI Key |
YDQKEGVOXQYSMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)N2CCOCC2)C3=CC=CC=N3 |
Origin of Product |
United States |
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